Isopentyl octanoate

描述

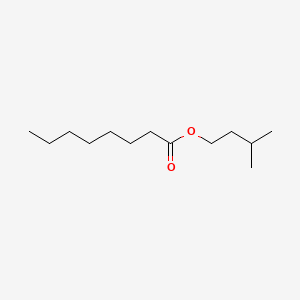

Structure

3D Structure

属性

IUPAC Name |

3-methylbutyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWSWANXMRXDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062114 | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity odour | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.00 to 268.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in propylene glycol, insoluble in glycerol and water, 1ml in 7ml 80% ethanol (in ethanol) | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.861 | |

| Record name | Isoamyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/547/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2035-99-6 | |

| Record name | Isoamyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EX40079OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopentyl Octanoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl octanoate (also known as isoamyl octanoate) is a fatty acid ester with the chemical formula C₁₃H₂₆O₂. It is formed from the condensation of isopentyl alcohol and octanoic acid. Characterized by its distinct fruity aroma, this compound is utilized as a flavoring agent in the food and beverage industry and as a fragrance ingredient in cosmetics and personal care products.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a representative synthesis protocol, and relevant safety information.

Chemical Structure and Identifiers

This compound is the ester resulting from the formal condensation of the hydroxyl group of isopentyl alcohol (3-methyl-1-butanol) with the carboxyl group of octanoic acid (caprylic acid).[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 3-methylbutyl octanoate | [3][4] |

| Synonyms | This compound, Isoamyl octanoate, Isoamyl caprylate | [2][3][4][5][6] |

| CAS Number | 2035-99-6 | [2][3][4][6] |

| Molecular Formula | C₁₃H₂₆O₂ | [3][4][6][7][8] |

| SMILES | CCCCCCCC(=O)OCCC(C)C | [3][8] |

| InChI | InChI=1S/C13H26O2/c1-4-5-6-7-8-9-13(14)15-11-10-12(2)3/h12H,4-11H2,1-3H3 | [3][4][7][8] |

| InChIKey | XKWSWANXMRXDES-UHFFFAOYSA-N | [3][4][8] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic sweet, fruity odor reminiscent of pineapple and coconut.[1] It is largely insoluble in water but soluble in organic solvents like ethanol and fixed oils.[1][3]

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 214.34 | g/mol | [3][4][6][7] |

| Appearance | Colorless clear liquid | - | [1][2] |

| Boiling Point | 267.0 - 268.0 | °C (at 760 mmHg) | [1][3] |

| Density | 0.855 - 0.861 | g/cm³ (at 25 °C) | [1] |

| Refractive Index | 1.425 - 1.429 | - | [3] |

| Flash Point | > 110 | °C | [1] |

| Water Solubility | 1.309 | mg/L (at 25 °C, est.) | [1] |

| Solubility | Soluble in alcohol and fixed oils; insoluble in glycerin | - | [1][3] |

Experimental Protocols: Synthesis via Fischer Esterification

The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of isopentyl alcohol with octanoic acid, using a strong acid catalyst.

Methodology

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add octanoic acid (1.0 molar equivalent) and isopentyl alcohol (1.2-1.5 molar equivalents). Toluene can be added as an azeotropic solvent to facilitate water removal.

-

Catalyst Addition : Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar equivalents) to the reaction mixture while stirring.

-

Reflux : Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Once the reaction is complete (typically after 1-4 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Washing : Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted octanoic acid - Caution: CO₂ evolution ), and finally with a saturated brine solution.

-

Drying : Dry the separated organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent (if used) by rotary evaporation. The crude this compound can be further purified by vacuum distillation to yield the final, high-purity product.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.[7]

Precautionary Measures: Standard laboratory safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be conducted in a well-ventilated area or a chemical fume hood.

Visualization

Chemical Structure of this compound

The following diagram illustrates the molecular structure of this compound.

Caption: 2D structure of this compound (3-methylbutyl octanoate).

References

- 1. isoamyl octanoate, 2035-99-6 [thegoodscentscompany.com]

- 2. CAS 2035-99-6: Isoamyl octanoate | CymitQuimica [cymitquimica.com]

- 3. 3-Methylbutyl octanoate | C13H26O2 | CID 16255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octanoic acid, 3-methylbutyl ester [webbook.nist.gov]

- 5. ez.restek.com [ez.restek.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. labsolu.ca [labsolu.ca]

- 8. GSRS [gsrs.ncats.nih.gov]

Isopentyl octanoate synthesis via Fischer esterification

An In-depth Technical Guide to the Synthesis of Isopentyl Octanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a fatty acid ester with applications as a flavoring and fragrance agent, through the Fischer-Speier esterification method.[1] The document details the underlying reaction mechanism, a complete experimental protocol, and methods for product purification and characterization.

Introduction to Fischer Esterification

The Fischer-Speier esterification is a classic organic reaction that involves the acid-catalyzed condensation of a carboxylic acid with an alcohol to form an ester and water.[2][3] First described by Emil Fischer and Arthur Speier in 1895, this method remains a fundamental process in both academic and industrial synthesis.[2] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted toward the products.[4][5] This is typically accomplished by using one of the reactants in large excess or by actively removing water as it is formed during the reaction.[5][6]

The synthesis of this compound involves the reaction between octanoic acid and isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

Reaction Mechanism

The Fischer esterification proceeds through a six-step, reversible nucleophilic acyl substitution mechanism.[5] The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Caption: The acid-catalyzed mechanism for Fischer Esterification.

The key steps are:

-

Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of octanoic acid.[5]

-

Nucleophilic Attack: The nucleophilic oxygen of isopentyl alcohol attacks the protonated carbonyl carbon.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[3]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[3]

-

Deprotonation: The protonated ester is deprotonated, yielding the final this compound ester.[7]

-

Catalyst Regeneration: This final step also regenerates the acid catalyst, allowing it to participate in another reaction cycle.[7]

Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures for similar esters.[6][7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Materials and Reagents

Table 1: Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| Octanoic Acid | 144.21[9][10] | 237[9][11] | 0.910[9][10] |

| Isopentyl Alcohol | 88.15[12][13] | 131.1[12][13] | 0.810[12] |

| this compound | 214.34[14][15] | 267-268[14] | ~0.86 (est.) |

-

Octanoic Acid

-

Isopentyl Alcohol (3-methyl-1-butanol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Boiling chips

Synthesis Workflow

Caption: Experimental workflow for this compound synthesis.

Detailed Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add octanoic acid and isopentyl alcohol. A molar ratio favoring one reactant can be used to improve yield; for example, a 1:2 ratio of isopentyl alcohol to octanoic acid. Add a few boiling chips to the flask.

-

Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid to the flask while gently swirling. The addition is exothermic and will generate heat.

-

Reflux: Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 1-2 hours.[2][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Cooling: After the reflux period, allow the mixture to cool to room temperature.

-

Aqueous Workup: Transfer the cooled reaction mixture to a separatory funnel.

-

Water Wash: Add 50 mL of cold deionized water to the funnel. Stopper the funnel, invert, and vent. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.

-

Neutralization: Add 25-30 mL of 5% aqueous sodium bicarbonate solution to the organic layer in the funnel. Caution: This will generate carbon dioxide gas.[6] Swirl the funnel gently without the stopper first, then stopper, invert, and vent frequently to release the pressure. Shake, allow the layers to separate, and discard the lower aqueous layer. Repeat this wash until the aqueous layer is basic (test with pH paper).

-

Brine Wash: Wash the organic layer with 25 mL of saturated NaCl (brine) solution to help remove dissolved water.[7] Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the ester.[8] Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear, not cloudy.

-

Isolation: Carefully decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation, leaving the drying agent behind.

-

Purification by Distillation: Add fresh boiling chips and set up for simple or fractional distillation. Collect the fraction that distills at the expected boiling point of this compound (~267-268 °C).[14] The receiver flask can be cooled in an ice bath to minimize the loss of product vapor.[6]

-

Final Product: Weigh the collected product and calculate the percentage yield.

Data Presentation

Quantitative success is determined by reaction yield and product purity. Yields for Fischer esterifications are highly dependent on the reaction conditions.

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Typical Value / Range | Rationale |

|---|---|---|

| Reactant Molar Ratio (Alcohol:Acid) | 1:1 to 1:4 | Using an excess of the less expensive reactant (octanoic acid) drives the equilibrium forward.[6] |

| Catalyst Loading (H₂SO₄) | 1-3% of total reactant volume | Provides sufficient protonation to catalyze the reaction without excessive side reactions or difficult removal.[17] |

| Reaction Temperature | Boiling point of mixture (Reflux) | Increases reaction rate. The specific temperature depends on the composition of the reaction mixture. |

| Reaction Time | 1 - 10 hours[2] | Time required to reach equilibrium. Can be monitored by TLC or GC. |

| Expected Yield | 60% - 95% | Yield is highly dependent on efficiently shifting the equilibrium (e.g., by using excess reactant).[5] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The disappearance of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹) and the appearance of characteristic ester peaks confirm the reaction's success.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | ~1740 | Strong, sharp carbonyl stretch.[18] |

| C-O (Ester) | 1300 - 1000 | C-O single bond stretches.[18] |

| C-H (sp³) | 3000 - 2850 | Aliphatic C-H stretches. |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad peak, should be absent in pure product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule, confirming the structure of the ester.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -O-CH₂ -CH₂- | ~4.1 | Triplet (t) |

| -C(=O)-CH₂ -CH₂- | ~2.2 | Triplet (t) |

| -CH₂-CH (CH₃)₂ | ~1.7 | Multiplet (m) |

| Alkyl chain -(CH₂)₅- | 1.5 - 1.2 | Multiplet (m) |

| -CH( CH₃ )₂ | ~0.9 | Doublet (d) |

| Alkyl chain -CH₃ | ~0.9 | Triplet (t) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the final product and confirming its molecular weight. The gas chromatogram should ideally show a single major peak corresponding to the product. The mass spectrum provides the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be compared to database spectra for this compound.[19][20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. ukessays.com [ukessays.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. materials.alfachemic.com [materials.alfachemic.com]

- 12. atamankimya.com [atamankimya.com]

- 13. ISOPENTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 14. 3-Methylbutyl octanoate | C13H26O2 | CID 16255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. benchchem.com [benchchem.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. Octanoic acid, 3-methylbutyl ester [webbook.nist.gov]

The Occurrence of Isopentyl Octanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopentyl octanoate, an ester known for its characteristic fruity and wine-like aroma, is a naturally occurring volatile organic compound found in a variety of fruits. Its presence and concentration contribute significantly to the overall flavor profile and sensory perception of these fruits. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, detailing its quantification, the experimental protocols for its analysis, and the biosynthetic pathways leading to its formation.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies considerably among different fruit species and even between cultivars of the same fruit. Ripening stage, storage conditions, and environmental factors also play a crucial role in the levels of this volatile ester. The following table summarizes the quantitative data available for this compound in select fruits.

| Fruit | Cultivar/Variety | Concentration (µg/kg) | Reference |

| Apple | Red Delicious | Present (quantification not specified) | [1] |

| Royal Gala | Present (quantification not specified) | [2] | |

| Fuji | Present (quantification not specified) | [3] | |

| Granny Smith | Not detected in flesh, present in peel | [3] | |

| Banana | Grand Naine | Present (quantification not specified) | [4] |

| Nendran | Present (quantification not specified) | [4] | |

| Robusta | Present (quantification not specified) | [5] | |

| Fenjiao | Octanoic acid detected, a precursor | [6] | |

| Brazilian | Present (quantification not specified) | [6] | |

| Pear | Various | Esters are predominant volatile compounds | [7][8] |

Note: Quantitative data for this compound is often reported as part of a larger volatile profile analysis, and specific concentrations for this single compound are not always detailed in the literature. The presence of octanoic acid, a direct precursor, is a strong indicator of the potential for this compound formation[6].

Experimental Protocols for Quantification

The analysis of this compound in fruits is primarily achieved through gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method is highly sensitive and allows for the identification and quantification of volatile compounds in complex fruit matrices[9][10][11][12][13].

Key Experiment: HS-SPME-GC-MS Analysis of this compound

1. Sample Preparation:

-

A representative sample of the fruit pulp (e.g., 5-10 grams) is homogenized.

-

The homogenate is placed in a sealed headspace vial.

-

To enhance the release of volatile compounds, a salt solution (e.g., saturated NaCl) may be added to the vial[10].

-

An internal standard (e.g., a deuterated ester or a different ester not naturally present in the fruit) is added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace[10][12].

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial[12].

-

Volatile compounds, including this compound, adsorb onto the fiber.

-

The fiber is then retracted and introduced into the GC injector.

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: The adsorbed volatiles are thermally desorbed from the SPME fiber in the hot GC injector port and transferred to the analytical column.

-

Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (a polar column like a DB-WAX is often used for ester analysis). The oven temperature is programmed to ramp up to elute compounds with different volatilities.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a unique mass spectrum. This compound is identified by comparing its mass spectrum and retention time to that of a pure standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the known concentration of the internal standard.

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of the convergence of fatty acid and amino acid metabolism, culminating in an esterification reaction catalyzed by alcohol acyltransferases (AATs)[2][14][15].

The biosynthesis can be broken down into two main precursor pathways:

-

Formation of Isopentyl Alcohol (Isoamyl Alcohol): This branched-chain alcohol is derived from the catabolism of the amino acid L-leucine[16][17]. The pathway involves transamination and decarboxylation steps to yield isovaleraldehyde, which is then reduced to isopentyl alcohol.

-

Formation of Octanoyl-CoA: This acyl-CoA is a product of the β-oxidation of fatty acids.

Finally, the enzyme alcohol acyltransferase (AAT) catalyzes the condensation of isopentyl alcohol and octanoyl-CoA to form this compound. The availability of the precursor molecules and the expression and activity of the specific AAT enzyme are key factors determining the final concentration of the ester in the fruit[2][3][14].

This guide provides a foundational understanding of the natural occurrence of this compound in fruits. Further research into specific fruit varieties and the influence of pre- and post-harvest conditions will continue to elucidate the complex factors governing the production of this important aroma compound.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental and varietal differences in volatile ester formation and acetyl-CoA: alcohol acetyl transferase activities in apple (Malus domestica Borkh.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The formation of isovaleraldehyde from ℓ-leucine and isobutyraldehyde from ℓ-valine catalyzed by banana polyphenoloxidase and peroxidase [vtechworks.lib.vt.edu]

The Biosynthesis of Isopentyl Octanoate in Plants: A Technical Guide

An In-depth Examination of the Metabolic Pathways, Enzymology, and Regulatory Mechanisms Governing the Formation of a Key Aroma Compound

Isopentyl octanoate, a volatile ester compound, plays a significant role in the characteristic aroma and flavor profiles of numerous fruits. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, intended for researchers, scientists, and professionals in drug development and related fields. The guide delves into the precursor metabolic pathways, the key enzymatic reactions, and the methodologies employed for their study.

The Core Biosynthetic Pathway: An Overview

The formation of this compound in plants is the result of a condensation reaction between an alcohol, isopentyl alcohol, and an acyl-Coenzyme A (acyl-CoA), octanoyl-CoA. This final and crucial step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The overall biosynthesis can be conceptually divided into three main stages: the synthesis of the alcohol moiety, the synthesis of the acyl moiety, and the final esterification reaction.

Figure 1: Overview of the this compound biosynthesis pathway.

Biosynthesis of the Alcohol Moiety: Isopentyl Alcohol

Isopentyl alcohol, a five-carbon branched-chain alcohol, originates from the isoprenoid biosynthesis pathways. In plants, two distinct pathways are responsible for the production of the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.[1]

The conversion of IPP and DMAPP to isopentyl alcohol is a two-step process involving dephosphorylation followed by reduction. While the specific enzymes catalyzing these steps in the context of this compound biosynthesis in plants are not yet fully elucidated, it is proposed that phosphatases remove the pyrophosphate group to yield isopentenol (3-methyl-3-buten-1-ol) or prenol (3-methyl-2-buten-1-ol), which are then reduced by alcohol dehydrogenases to isopentyl alcohol.[2][3]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.

Figure 2: The Mevalonate (MVA) pathway for isopentenyl pyrophosphate (IPP) biosynthesis.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). A series of enzymatic reactions then converts DXP to IPP and DMAPP.

Figure 3: The Methylerythritol 4-Phosphate (MEP) pathway for IPP and DMAPP biosynthesis.

Biosynthesis of the Acyl Moiety: Octanoyl-CoA

The octanoyl-CoA precursor is derived from the de novo fatty acid synthesis (FAS) pathway, which primarily occurs in the plastids of plant cells. This pathway builds fatty acid chains in two-carbon increments, starting from acetyl-CoA.

The synthesis of an eight-carbon fatty acid chain results in the formation of octanoyl-acyl carrier protein (octanoyl-ACP). For octanoyl-ACP to be utilized in the cytosol for ester biosynthesis, it must first be hydrolyzed by an acyl-ACP thioesterase (FAT) to release free octanoic acid.[4][5] This free fatty acid is then transported to the cytosol and activated to octanoyl-CoA by an acyl-CoA synthetase.[1]

Figure 4: Biosynthesis of octanoyl-CoA via the fatty acid synthesis pathway.

The Final Step: Esterification by Alcohol Acyltransferases

The convergence of the isopentyl alcohol and octanoyl-CoA biosynthetic pathways culminates in the formation of this compound. This reaction is catalyzed by alcohol acyltransferases (AATs), a diverse family of enzymes that exhibit varying substrate specificities.[6] AATs are responsible for the vast array of volatile esters found in fruits and flowers, contributing significantly to their aroma profiles. The general reaction is as follows:

Isopentyl Alcohol + Octanoyl-CoA ⇌ this compound + CoA-SH

The substrate specificity of the particular AAT enzyme present in a plant tissue, along with the availability of the alcohol and acyl-CoA precursors, are the primary determinants of the specific ester profile produced.

Quantitative Data

Quantitative understanding of the this compound biosynthesis pathway is crucial for metabolic engineering and for understanding flavor development in fruits. However, specific kinetic data for AATs with isopentyl alcohol and octanoyl-CoA as substrates, as well as in planta concentrations of these metabolites, are not extensively documented. The following table summarizes representative data found in the literature for related enzymes and compounds, which can serve as a proxy for understanding the potential dynamics of this compound formation.

| Parameter | Enzyme/Compound | Plant/Tissue | Value | Reference |

| AAT Activity | Alcohol Acyltransferase (AAT) | Apple (Malus domestica) | 208.26 mU mg⁻¹ protein (at harvest) | [7] |

| AAT Km (Butanol) | AT16-MPa | Kiwifruit (Actinidia chinensis) | 7.09 mM | [8] |

| AAT Km (Hexanoyl-CoA) | AT16-MPa | Kiwifruit (Actinidia chinensis) | 2.85 mM | [8] |

| Ester Concentration | Isoamyl Acetate | Banana (Musa sapientum) | - | [9][10] |

| Ester Concentration | 2-Methylbutyl Acetate | Apple (Malus domestica) | - | [11] |

Note: Specific quantitative data for this compound and its direct precursors in specific plant tissues remains an area for further research.

Experimental Protocols

Alcohol Acyltransferase (AAT) Enzyme Assay

This protocol describes a general method for assaying AAT activity, which can be adapted for the specific substrates isopentyl alcohol and octanoyl-CoA.

Figure 5: General workflow for an alcohol acyltransferase (AAT) enzyme assay.

Methodology:

-

Protein Extraction: Homogenize plant tissue (e.g., fruit peel) in an extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors and reducing agents). Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude protein extract.

-

Reaction Mixture: Prepare a reaction mixture containing the protein extract, isopentyl alcohol, and octanoyl-CoA in a suitable buffer. Radiolabeled substrates (e.g., [¹⁴C]isopentyl alcohol or [³H]octanoyl-CoA) can be used for sensitive detection.[12][13]

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 30-37°C) for a defined period.

-

Extraction and Quantification: Stop the reaction and extract the formed this compound with an organic solvent (e.g., hexane). The amount of product can be quantified by gas chromatography-mass spectrometry (GC-MS) or by liquid scintillation counting if radiolabeled substrates are used.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry is the standard method for the identification and quantification of volatile compounds like this compound in plant tissues.

Figure 6: General workflow for the quantification of volatile esters by GC-MS.

Methodology:

-

Sample Preparation: Homogenize a known amount of plant tissue in a suitable solvent to extract volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a common technique for sampling volatiles from the headspace of a sample.

-

GC-MS Analysis: Inject the extracted volatiles into a GC-MS system. A non-polar or medium-polarity capillary column is typically used for separation.

-

Detection and Quantification: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for sensitive quantification of target compounds.[14][15][16][17] Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

Conclusion

The biosynthesis of this compound is a complex process that integrates several major metabolic pathways in plants. A thorough understanding of the precursor pathways, the enzymology of the final condensation step, and the regulatory mechanisms that govern the flux of metabolites is essential for efforts aimed at manipulating fruit flavor and for the biotechnological production of this valuable aroma compound. Future research should focus on the definitive identification of the enzymes involved in the conversion of isoprenoid pyrophosphates to isopentyl alcohol in plants and on the acquisition of detailed quantitative data to enable robust metabolic modeling and engineering.

References

- 1. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly active C8-acyl-ACP thioesterase variant isolated by a synthetic selection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 8. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 10. Isoamyl acetate - Wikipedia [en.wikipedia.org]

- 11. Pathway analysis of branched-chain ester biosynthesis in apple using deuterium labeling and enantioselective gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. Radioassay of bile acid coenzyme A:glycine/taurine: N-acyltransferase using an n-butanol solvent extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. agilent.com [agilent.com]

- 17. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]

Isopentyl Octanoate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of isopentyl octanoate, covering its chemical properties, synthesis, and applications.

This compound (also known as isoamyl octanoate) is the ester formed from the condensation of isopentyl alcohol and octanoic acid. It is a colorless liquid with a fruity aroma, reminiscent of bananas. This compound and similar esters are of significant interest in various scientific and industrial fields, including flavor and fragrance, food preservation, and pharmaceuticals.

Core Chemical and Physical Properties

This compound is characterized by the following properties. The quantitative data is summarized for clarity.

| Property | Value | Reference |

| CAS Number | 2035-99-6 | |

| Molecular Formula | C13H26O2 | |

| Molecular Weight | 214.35 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, banana-like | [1] |

| Boiling Point | 267-268 °C | |

| Density | ~0.861 g/mL at 25 °C |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The classical approach is the Fischer esterification, while enzymatic synthesis offers a greener alternative.

Chemical Synthesis: Fischer Esterification

This acid-catalyzed esterification is a common method for producing this compound. The following is a representative protocol adapted from the synthesis of similar esters.[2][3][4][5]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine isopentyl alcohol (1 molar equivalent) and octanoic acid (1-1.5 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant volume) to the mixture while stirring. This process is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted octanoic acid), and finally with brine.[4]

-

Drying and Purification: Dry the organic layer over an anhydrous salt such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Enzymatic Synthesis

Lipase-catalyzed esterification is an increasingly popular method due to its mild reaction conditions and high selectivity.[6]

Experimental Principles:

This method typically involves the use of an immobilized lipase, such as from Candida antarctica or Thermomyces lanuginosus, in a solvent-free system or an organic solvent.[7][8] The key parameters to optimize include temperature, substrate molar ratio, enzyme concentration, and water content.[6] The reaction proceeds by the lipase activating the carboxylic acid to form an acyl-enzyme intermediate, which is then attacked by the alcohol to form the ester.

Biological Context and Applications

While this compound itself is not a central signaling molecule, its constituent parts and general class of compounds have relevance in biological systems and drug development.

General Ester Biosynthesis

In biological systems, esters are synthesized by acyltransferases.[9] This process involves the transfer of an acyl group from an activated acyl donor, typically a thioester like Acetyl-CoA, to an alcohol. This is a fundamental process in the biosynthesis of various flavor and aroma compounds in plants and microbes.

Potential Applications in Drug Development

-

Pharmaceutical Excipient: this compound can be used as a solvent or excipient in pharmaceutical formulations to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[10] Its ester nature can enhance the sensory properties of topical formulations.[11]

-

Antimicrobial Properties: Esters of fatty acids are known to possess antimicrobial properties. This compound has been noted for its potential to inhibit the growth of certain bacteria and fungi, suggesting its use as a food preservative or in topical antimicrobial formulations.[10] Further research is needed to determine its minimum inhibitory concentrations (MICs) against a wide range of pathogenic microorganisms.

-

Prodrug Strategies: The octanoate moiety is a medium-chain fatty acid. Octanoate itself can influence cellular metabolism, such as stimulating the accumulation of triacylglycerol.[12] While not a direct signaling molecule in the classical sense, the conjugation of drugs to fatty acids is a strategy used to modify their pharmacokinetic properties.

Conclusion

This compound is a versatile ester with well-established applications in the flavor and fragrance industries and growing potential in the pharmaceutical sector. Its synthesis is achievable through both robust chemical methods and greener enzymatic routes. For drug development professionals, its utility as an excipient and its potential antimicrobial properties warrant further investigation. Understanding the fundamental synthesis and biological context of this and similar esters can open new avenues for formulation science and therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.es [fishersci.es]

- 6. researchgate.net [researchgate.net]

- 7. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. US20140039071A1 - Isopentyl esters for use in cosmetic, dermatological or pharmaceutical compositions - Google Patents [patents.google.com]

- 12. Octanoate stimulates cytosolic triacylglycerol accumulation and CD36 mRNA expression but inhibits acetyl coenzyme A carboxylase activity in primary cultured bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoamyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl octanoate (also known as isopentyl octanoate) is an organic ester recognized for its characteristic fruity and waxy aroma, reminiscent of pineapple and cognac.[1][2][3] This comprehensive technical guide provides an in-depth overview of the physical and chemical properties of isoamyl octanoate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and presents visual workflows for its synthesis and analysis. While primarily utilized in the flavor and fragrance industries, its potential applications in other sectors are also considered.[4]

Chemical Identity

| Identifier | Value |

| Chemical Name | 3-methylbutyl octanoate[5] |

| Synonyms | Isoamyl octanoate, this compound, Isoamyl caprylate[5][6] |

| CAS Number | 2035-99-6[2][4] |

| Molecular Formula | C₁₃H₂₆O₂[4] |

| Molecular Weight | 214.34 g/mol [2][5] |

| SMILES | CCCCCCCC(=O)OCCC(C)C[2] |

| InChI Key | XKWSWANXMRXDES-UHFFFAOYSA-N[2] |

Physical Properties

Isoamyl octanoate is a colorless, clear liquid at room temperature.[1][3][4] Its distinct aroma profile includes fruity, waxy, sweet, and green notes.[1][2]

Quantitative Physical Data

The following table summarizes the key physical properties of isoamyl octanoate, compiled from various sources. Discrepancies in reported values can be attributed to variations in experimental conditions and purity levels.

| Property | Value | Unit | Reference(s) |

| Boiling Point | 267 - 268 | °C at 760 mmHg | [1][3][4] |

| 150 | °C at 30 mmHg | [1] | |

| Density | 0.855 - 0.861 | g/mL at 25°C | [1][2] |

| 0.852 - 0.862 | g/mL at 20°C | [3] | |

| Refractive Index | 1.425 - 1.429 | n20/D | [3][4][7] |

| Flash Point | > 110 | °C | [1][7] |

| Vapor Pressure | 0.024 | mmHg at 25°C (estimated) | [1] |

| Solubility in Water | 1.309 | mg/L at 25°C (estimated) | [1] |

| logP (o/w) | 5.215 | (estimated) | [1] |

Solubility Profile

Isoamyl octanoate is practically insoluble in water and glycerol.[1][7] It is, however, soluble in organic solvents such as ethanol and fixed oils.[1][3][7]

Chemical Properties and Reactivity

As an ester, the chemical behavior of isoamyl octanoate is primarily dictated by the ester functional group.

Hydrolysis

Esters can undergo hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either an acid or a base.

-

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester with a dilute aqueous acid (e.g., sulfuric acid). The equilibrium can be shifted towards the products by using an excess of water.

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide. The reaction yields the corresponding alcohol and the salt of the carboxylic acid.

Stability

Isoamyl octanoate is generally considered stable under normal storage conditions.[6] However, prolonged exposure to high temperatures, extreme pH conditions, or strong oxidizing agents can lead to its degradation. Stability testing, as outlined in regulatory guidelines, is crucial for formulations containing this ester to determine its shelf-life and degradation profile under various environmental conditions.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, analysis, and determination of the key physical properties of esters like isoamyl octanoate.

Synthesis of Isoamyl Octanoate

Isoamyl octanoate can be synthesized through Fischer esterification or enzymatic catalysis.

This method involves the reaction of isoamyl alcohol with octanoic acid in the presence of an acid catalyst, typically sulfuric acid.

Protocol:

-

Combine equimolar amounts of isoamyl alcohol and octanoic acid in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Add boiling chips and assemble a reflux apparatus.

-

Heat the mixture to reflux for a specified period, typically 1-2 hours, to allow the esterification to proceed.

-

After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

-

The final product can be purified by distillation to remove any remaining starting materials and byproducts.

Enzymatic synthesis offers a more environmentally friendly alternative with milder reaction conditions.

Protocol:

-

Dissolve isoamyl alcohol and octanoic acid in a suitable organic solvent (e.g., hexane) in a sealed vessel.

-

Add an immobilized lipase (e.g., from Candida antarctica) to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for an extended period (e.g., 24-48 hours).

-

Monitor the reaction progress using gas chromatography.

-

Once the reaction reaches equilibrium or the desired conversion, the immobilized enzyme is filtered off.

-

The solvent is removed under reduced pressure, and the product can be further purified if necessary.

Analytical Methods

GC is a standard method for determining the purity of volatile compounds like isoamyl octanoate.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the isoamyl octanoate sample in a suitable solvent (e.g., ethanol or hexane).

-

Instrumentation: Utilize a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a wax column like DB-WAX).

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The purity is determined by the relative area of the isoamyl octanoate peak compared to the total area of all peaks in the chromatogram.

Determination of Physical Properties

-

Place a sample of isoamyl octanoate (at least 5-10 mL) in a distillation flask with boiling chips.

-

Set up a simple distillation apparatus with a thermometer placed correctly at the vapor outlet.

-

Heat the flask gently to bring the liquid to a boil.

-

Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This temperature is the boiling point.

-

Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 20°C or 25°C).

-

Inject the isoamyl octanoate sample into the measurement cell of the density meter.

-

Allow the reading to stabilize and record the density value.

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Place a few drops of the isoamyl octanoate sample onto the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Applications and Biological Relevance

The primary application of isoamyl octanoate is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[4] It imparts a fruity and sweet aroma to a variety of products. In the context of drug development, while not a therapeutic agent itself, it may be used as an excipient in topical formulations to improve scent or as a solvent. There is limited information available in scientific literature regarding any significant biological signaling pathways directly involving isoamyl octanoate. Its biological effects are largely related to its organoleptic properties.

Safety and Handling

Based on available safety data sheets, isoamyl octanoate may cause skin irritation.[2] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[8] Store in a cool, dry place away from ignition sources.

Conclusion

Isoamyl octanoate is a well-characterized ester with established physical and chemical properties. This guide provides a consolidated resource for professionals requiring technical data on this compound. The provided experimental protocols offer a foundation for its synthesis, analysis, and characterization in a laboratory setting. While its current applications are concentrated in the flavor and fragrance sector, a thorough understanding of its properties is essential for exploring its potential in other scientific and industrial fields.

References

- 1. Bioproduction of Natural Isoamyl Esters from Coconut Cream as Catalysed by Lipases | Liu | Journal of Food Research | CCSE [ccsenet.org]

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. i3awards.org.au [i3awards.org.au]

- 5. agilent.com [agilent.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. mdpi.com [mdpi.com]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

Isopentyl Octanoate: A Technical Guide to its Odor Profile and Sensory Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopentyl octanoate, a fatty acid ester, is a significant contributor to the aroma profile of various fruits and fermented products.[1] Its characteristic fruity odor makes it a valuable compound in the flavor and fragrance industry.[2] This technical guide provides an in-depth overview of the odor profile of this compound, supported by a summary of its sensory analysis. Detailed experimental protocols for its synthesis and sensory evaluation are presented, alongside visual workflows to aid in laboratory application. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the sensory properties of this versatile ester.

Physicochemical Properties

This compound, also known as isoamyl octanoate, is the ester formed from the condensation of isopentyl alcohol and octanoic acid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H26O2 | [1][3] |

| Molecular Weight | 214.34 g/mol | [1][3] |

| Appearance | Colorless liquid | |

| Odor | Fruity, banana, pear | [4] |

| CAS Number | 2035-99-6 | [1] |

Odor Profile and Sensory Analysis

The odor of this compound is consistently described as fruity.[2][4] More specific descriptors often include notes of banana and pear.[4] While comprehensive quantitative sensory panel data for this compound is not extensively published, the table below summarizes its known odor characteristics.

| Odor Descriptor | Intensity | Notes | Reference |

| Fruity | High | The primary and most dominant odor characteristic. | [2][4] |

| Banana | Medium | A distinct banana-like aroma is frequently reported. | [4] |

| Pear | Medium | A pear-like note is also a common descriptor. | [4] |

| Sweet | Medium | The fruity character is accompanied by a sweet sensation. | |

| Waxy | Low | A subtle waxy or fatty note may be perceived by trained analysts. |

A predicted odor threshold for this compound has been reported as a log(OT) value of 2.766.

Experimental Protocols

Synthesis of this compound via Fisher Esterification

The most common method for synthesizing this compound is through Fisher esterification. This acid-catalyzed reaction involves heating a carboxylic acid (octanoic acid) and an alcohol (isopentyl alcohol) in the presence of a strong acid catalyst.

Materials:

-

Isopentyl alcohol (3-methyl-1-butanol)

-

Octanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isopentyl alcohol and octanoic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask. Add a few boiling chips to ensure smooth boiling.

-

Reflux: Attach the reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle. Continue the reflux for a specified period (e.g., 1-2 hours) to allow the reaction to reach equilibrium.

-

Workup - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add distilled water to the funnel to wash the organic layer. Allow the layers to separate and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure from carbon dioxide evolution. Check the pH of the aqueous layer to ensure it is basic. Repeat the wash if necessary.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help remove any remaining water.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification - Distillation: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by distillation. Collect the fraction that distills at the appropriate boiling point for this compound.

Sensory Analysis Protocol

This protocol outlines a general procedure for the sensory evaluation of this compound using a trained panel.

Objective: To characterize the odor profile of this compound and quantify the intensity of its primary aroma attributes.

Panelists: A panel of 8-12 trained sensory assessors with demonstrated proficiency in identifying and rating the intensity of fruity and ester-like aromas.

Sample Preparation:

-

Prepare a series of dilutions of high-purity this compound in an odorless solvent (e.g., mineral oil or propylene glycol).

-

Concentrations should be chosen to elicit a range of intensities for the key odor attributes.

-

Present the samples in coded, capped glass vials or sniffer jars.

Evaluation Procedure:

-

Training Session: Prior to the evaluation, conduct a training session to familiarize the panelists with the key aroma descriptors for this compound (e.g., fruity, banana, pear, sweet, waxy) and the rating scale to be used.

-

Individual Assessment: Each panelist will assess the samples individually in a well-ventilated, odor-free sensory booth.

-

Odor Evaluation: Panelists will uncap one sample at a time, sniff the headspace, and rate the intensity of each predefined odor descriptor on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceived and 15 = very strong).

-

Data Collection: Record the intensity ratings for each descriptor for each panelist and sample.

Data Analysis:

-

Calculate the mean intensity ratings for each descriptor across all panelists.

-

Use statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the descriptors.

-

Generate a spider web (or radar) plot to visualize the odor profile of this compound.

Visualizations

Caption: Fisher Esterification Workflow for this compound Synthesis.

Caption: General Workflow for Sensory Analysis of this compound.

Conclusion

This compound possesses a distinct and desirable fruity aroma profile, making it a compound of significant interest in various scientific and industrial applications. While detailed quantitative sensory data remains an area for further research, the established qualitative descriptors provide a strong foundation for its application. The provided experimental protocols for synthesis and sensory analysis, along with the illustrative workflows, offer a practical guide for professionals working with this important flavor and fragrance compound.

References

Solubility Profile of Isopentyl Octanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentyl octanoate (also known as isoamyl octanoate) is an ester recognized for its characteristic fruity aroma and is utilized in the flavor, fragrance, and cosmetic industries. Beyond its sensory attributes, understanding its behavior in various solvents is critical for its application in chemical synthesis, formulation development, and as a potential excipient in pharmaceutical preparations. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details a robust experimental protocol for solubility determination, and presents logical workflows for solubility assessment.

Core Principles of Ester Solubility

The solubility of an ester like this compound (C₁₃H₂₆O₂) is primarily governed by the "like dissolves like" principle. Its molecular structure consists of a polar ester group (-COO-) and nonpolar alkyl chains (the isopentyl and octanoyl moieties). This dual character dictates its solubility behavior:

-

In polar solvents: The large, nonpolar hydrocarbon chains dominate, limiting solubility in highly polar solvents such as water.

-

In nonpolar to moderately polar organic solvents: The nonpolar chains interact favorably with the solvent molecules through van der Waals forces, leading to good solubility.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. Due to a scarcity of precise quantitative experimental data in publicly available literature for a broad range of organic solvents, this table includes qualitative, semi-quantitative, and estimated values. For common organic solvents where no specific data was found, a qualitative prediction based on the solubility of structurally similar esters (e.g., isoamyl acetate) is provided.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Data Source / Type |

| Water | Protic, Polar | ~1.309 mg/L at 25°C | Insoluble / Slightly Soluble | [1] Estimated |

| Ethanol (80%) | Protic, Polar | 1 mL in 7 mL | Soluble | Semi-quantitative |

| Ethanol | Protic, Polar | Data not available | Soluble | [2] Qualitative |

| Propylene Glycol | Protic, Polar | Data not available | Slightly Soluble | Qualitative |

| Glycerol | Protic, Polar | Data not available | Insoluble | [3] Qualitative |

| Methanol | Protic, Polar | Data not available | Predicted: Soluble | Analogous Data |

| Acetone | Aprotic, Polar | Data not available | Predicted: Soluble | Analogous Data |

| Diethyl Ether | Aprotic, Nonpolar | Data not available | Predicted: Soluble | Analogous Data |

| Hexane | Aprotic, Nonpolar | Data not available | Predicted: Soluble | Analogous Data |

| Toluene | Aprotic, Nonpolar | Data not available | Predicted: Soluble | Analogous Data |

| Fixed Oils | Nonpolar | Data not available | Soluble | [1] Qualitative |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is adapted for the analysis of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Reference standards for calibration

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., testing at 24, 48, and 72 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid (or undissolved liquid) to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

-

Record the weight of the collected filtrate.

-

Dilute the filtrate to a known volume with the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the selected solvent.

-

Analyze the calibration standards and the diluted sample using a calibrated GC-FID or other suitable analytical method.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for this compound and the selected solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Workflows

The following diagrams illustrate the logical flow of the experimental protocol and a general scheme for solubility classification.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Isopentyl Octanoate

Introduction

Isopentyl octanoate, a fatty acid ester, is recognized for its characteristic fruity aroma and is widely utilized in the food, beverage, and cosmetic industries as a flavoring and fragrance agent. A comprehensive understanding of its thermal stability is paramount for its application in products that undergo heat treatment during processing or storage. Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials like this compound. This guide provides a detailed overview of the expected thermogravimetric behavior of this compound, a generalized experimental protocol for its analysis, and an illustration of its probable thermal decomposition pathway.

Core Principles of Thermogravimetric Analysis

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] The resulting data provides valuable information regarding the thermal stability, decomposition kinetics, and compositional analysis of the material.[1] For a volatile compound like this compound, the initial mass loss observed in a TGA experiment is typically due to evaporation, followed by thermal decomposition at higher temperatures.

Expected Thermogravimetric Profile of this compound

Based on the analysis of various aliphatic and aromatic esters, the thermal decomposition of this compound is expected to occur in a single primary step.[2][3] The onset temperature of decomposition for esters is influenced by the chain length of both the carboxylic acid and alcohol components, with longer chains generally exhibiting greater thermal stability.[2] The decomposition of esters often proceeds through a six-centered transition state, leading to the formation of an alkene and a carboxylic acid.[4] At higher temperatures, the resulting carboxylic acid may undergo further decomposition.[4]

The following table summarizes the anticipated quantitative TGA data for this compound under an inert atmosphere.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (Tonset) | 150 - 200 °C | The temperature at which significant thermal decomposition begins. |

| Temperature of Maximum Mass Loss Rate (Tpeak) | 200 - 250 °C | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative thermogravimetric (DTG) curve. |

| Final Decomposition Temperature (Tfinal) | 250 - 300 °C | The temperature at which the primary decomposition is complete. |

| Residual Mass at 600 °C | < 1% | The percentage of mass remaining at the end of the analysis in an inert atmosphere, which is expected to be minimal for a volatile organic compound. |

Experimental Protocol for Thermogravimetric Analysis

This section outlines a detailed methodology for conducting the thermogravimetric analysis of this compound.

1. Instrumentation:

-

A calibrated thermogravimetric analyzer capable of operating in a dynamic temperature range up to at least 600 °C.

-

High-purity nitrogen (99.999%) as the purge gas.

-

Aluminum or platinum sample pans.

2. Sample Preparation:

-

Ensure the this compound sample is pure and free of any non-volatile impurities.

-

Accurately weigh approximately 5-10 mg of the liquid sample into a tared TGA sample pan.

3. TGA Instrument Parameters:

-

Purge Gas: Nitrogen

-

Gas Flow Rate: 20-50 mL/min

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature.

4. Data Analysis:

-

Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

-